Ethyl 1-phenylimidazole-4-carboxylate
Overview
Description
Ethyl 1-phenylimidazole-4-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol This compound is characterized by its unique chemical structure, which includes an imidazole ring substituted with a phenyl group and an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-phenylimidazole-4-carboxylate typically involves the arylation of imidazole derivatives. One common method includes the reaction of imidazole-4-carboxylic acid with phenylboronic acid in the presence of a copper(I) chloride catalyst . The reaction proceeds under mild conditions, often in an organic solvent such as ethanol or acetonitrile, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-phenylimidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents on the ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the imidazole ring.
Scientific Research Applications
Ethyl 1-phenylimidazole-4-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-phenylimidazole-4-carboxylate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activity. The phenyl and ethyl ester groups contribute to its lipophilicity and ability to cross cell membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Ethyl 1-phenylimidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in reactivity and solubility.
1-Phenylimidazole-4-carboxylic acid:
1-Benzylimidazole-4-carboxylate: Contains a benzyl group instead of a phenyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 1-phenylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14(9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLVMOBDGJNNJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466899 | |
Record name | Ethyl 1-phenylimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197079-08-6 | |
Record name | Ethyl 1-phenylimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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